2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Overview
Description
The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It is used to protect amino groups, preventing them from reacting until the desired moment in the synthesis process .
Synthesis Analysis
The Boc group can be introduced into a molecule through a process known as Boc protection . This involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The Boc group can then be removed later in the synthesis process using strong acids .
Chemical Reactions Analysis
The Boc group can participate in a variety of chemical reactions. For example, it can be removed using strong acids, allowing the previously protected amine to react . Additionally, Boc-protected amino acids can be used in the synthesis of peptides .
Scientific Research Applications
Improved Synthesis Techniques
2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives are synthesized using various techniques to improve yield and enantiomeric excess. For instance, a modified Pictet-Spengler reaction was employed to provide a high yield with minimal racemization, and the enantiomeric excess of the final product was improved via recrystallization (Liu et al., 2008). Another study used 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids in the absence of a base, which proceeded chemoselectively under mild conditions (Saito et al., 2006).
Optimization of Reaction Conditions
Optimization of reaction conditions is essential for the synthesis of derivatives. The lithiation of N-tert-butoxycarbonyl-1,2,3,4-tetrahydroisoquinoline was optimized by in situ IR spectroscopy, finding optimal conditions with n-butyllithium in THF at -50 °C for less than 5 minutes. This approach led to efficient syntheses of various racemic alkaloids (Li et al., 2013).
Directed Dynamic Kinetic Enzymatic Hydrolysis
The compound and its derivatives have been utilized in directed dynamic kinetic enzymatic hydrolysis. The first synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved through this method, providing products with high enantiopurity and good yields (Paál et al., 2008).
Intermediate in Synthesis of Complex Compounds
Use as an Intermediate
The compound serves as an intermediate in the synthesis of more complex molecules. For instance, it has been used in the synthesis of tetrahydro-3-benzazepin-2-ones by lead tetraacetate oxidation of isoquinoline enamides, highlighting its versatility in synthesizing diverse molecular structures (Lenz & Lessor, 2003).
Role in Stereoselective Synthesis
Achieving Stereoselectivity
The compound and its derivatives have been pivotal in stereoselective synthesis. Chiral acid chlorides reacted with isoquinoline and 6,7-dimethoxy-3,4-dihydroisoquinoline to form diastereomeric Reissert compounds, showcasing its role in achieving stereoselectivity in chemical reactions (Gibson et al., 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6,7-dimethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-9-11-8-14(23-5)13(22-4)7-10(11)6-12(18)15(19)20/h7-8,12H,6,9H2,1-5H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOJLRHSUVTZTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588747 | |
Record name | 2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
317806-26-1 | |
Record name | 2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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